molecular formula C22H23N3O3 B6417434 4-(4-ethoxyphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 929979-01-1

4-(4-ethoxyphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B6417434
CAS No.: 929979-01-1
M. Wt: 377.4 g/mol
InChI Key: OQSRWYPYSAYAQI-UHFFFAOYSA-N
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Description

The compound “4-(4-ethoxyphenyl)-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrrolopyrimidines, which are heterocyclic compounds containing a pyrrolo[3,4-d]pyrimidine moiety . Pyrrolopyrimidines are known to exhibit a wide range of biological activities and are often used as building blocks in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines can be analyzed using techniques like NMR, FTIR spectroscopy, and X-ray crystallography . These techniques provide information about the compound’s structure, including the arrangement of atoms and the nature of chemical bonds .


Chemical Reactions Analysis

Pyrrolopyrimidines can undergo various chemical reactions, depending on the functional groups present in the molecule. For instance, they can participate in nitration reactions .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. For example, some pyrrolopyrimidines are known to inhibit certain enzymes involved in DNA repair, resulting in cell death .

Future Directions

The future directions in the study of pyrrolopyrimidines could involve exploring their potential applications in various fields such as medicinal chemistry, materials science, and more. Further studies could also focus on the synthesis of new pyrrolopyrimidine derivatives and the investigation of their properties and applications .

Properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-2-28-17-10-8-16(9-11-17)20-19-18(23-22(27)24-20)14-25(21(19)26)13-12-15-6-4-3-5-7-15/h3-11,20H,2,12-14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSRWYPYSAYAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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